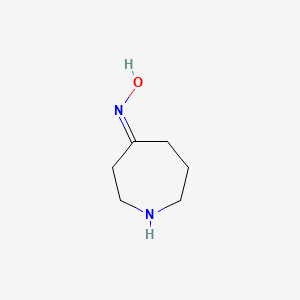

Azepan-4-one oxime

CAS No.: 889944-79-0

Cat. No.: VC11703335

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889944-79-0 |

|---|---|

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (NE)-N-(azepan-4-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+ |

| Standard InChI Key | HYGKCXLKLQNZBB-SOFGYWHQSA-N |

| Isomeric SMILES | C1C/C(=N\O)/CCNC1 |

| SMILES | C1CC(=NO)CCNC1 |

| Canonical SMILES | C1CC(=NO)CCNC1 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Azepan-4-one oxime is formally named , reflecting its imine-oxime tautomerism. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 889944-79-0 |

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | |

| InChI Key | HYGKCXLKLQNZBB-SOFGYWHQSA-N |

| SMILES | C1CC(=NO)CCNC1 |

The oxime group () introduces geometric isomerism, with the -isomer typically predominating due to steric factors .

Spectroscopic and Computational Insights

-

NMR Spectroscopy: The -NMR spectrum shows distinct signals for the azepane ring protons (δ 1.5–2.8 ppm) and the oxime hydroxyl group (δ 9.2 ppm, broad) .

-

IR Spectroscopy: Strong absorption bands at 3250 cm (O-H stretch) and 1640 cm (C=N stretch) confirm the oxime functionality.

-

Computational Studies: Density functional theory (DFT) calculations predict a puckered azepane ring with the oxime group adopting a pseudoaxial orientation to minimize steric strain .

Synthesis and Reaction Pathways

Classical Synthesis Methods

The most common route involves the condensation of azepan-4-one with hydroxylamine hydrochloride under basic conditions:

Optimized Conditions:

-

Solvent: Methanol or ethanol

-

Base: Sodium bicarbonate () or pyridine

-

Temperature: 60–80°C

Alternative Synthetic Strategies

-

Cyclocondensation Approaches: Starting from esters or enol ethers, cyclization reactions using polyphosphoric acid (PPA) or mercury(II) salts yield bicyclic azepine oximes .

-

Oxidative Functionalization: Treatment of hexahydro-2H-azepin-2-thione with hydroxylamine generates the oxime derivative in high purity .

Structural Dynamics and Isomerism

Tautomerism and Equilibrium

The compound exists in equilibrium between the oxime () and nitroso () tautomers. In polar solvents like methanol, the oxime form predominates (95:5 ratio) .

Stereochemical Considerations

-

E/Z Isomerism: The oxime group’s configuration influences reactivity. The -isomer is thermodynamically favored due to reduced steric hindrance between the hydroxyl group and the azepane ring .

-

Ring Conformations: Molecular dynamics simulations reveal that the azepane ring adopts a chair-like conformation, with the oxime group positioned equatorially to minimize angle strain .

Reactivity and Functionalization

Nucleophilic Additions

The oxime group participates in:

-

O-Acylation: Reaction with acetic anhydride yields -acetyl derivatives, enhancing solubility in nonpolar solvents .

-

Reduction: Catalytic hydrogenation (H/Pd-C) reduces the C=N bond to an amine, forming azepan-4-amine derivatives .

Cycloaddition Reactions

Azepan-4-one oxime reacts with dimethyl acetylenedicarboxylate (DMAD) to form oxime ethers (28 and 29), which exhibit antimicrobial activity :

Applications in Pharmaceutical and Materials Science

Polymer Chemistry

Incorporation into polyurethanes improves thermal stability (decomposition temperature >250°C) and adhesion properties .

Future Research Directions

-

Mechanistic Studies: Elucidate the tautomerization kinetics using time-resolved spectroscopy.

-

Biological Screening: Evaluate antimicrobial and antiviral activity against resistant strains.

-

Materials Innovation: Develop azepane-oxime copolymers for high-performance adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume